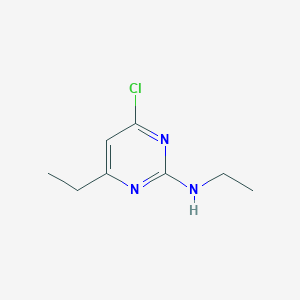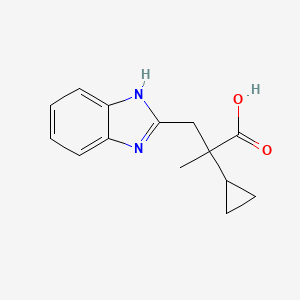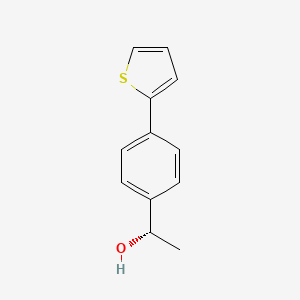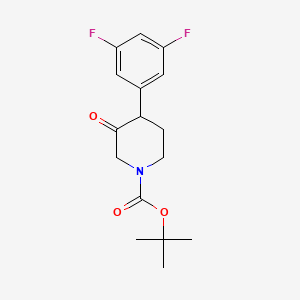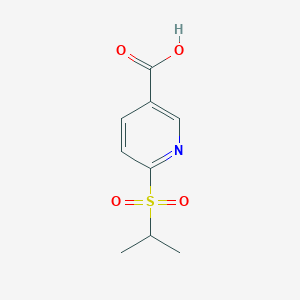
6-(Propane-2-sulfonyl)-nicotinicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Propane-2-sulfonyl)-nicotinic acid is a compound that features a nicotinic acid core with a propane-2-sulfonyl group attached to the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Propane-2-sulfonyl)-nicotinic acid typically involves the introduction of the propane-2-sulfonyl group to the nicotinic acid core. One common method involves the reaction of nicotinic acid with propane-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, typically at room temperature, to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of 6-(Propane-2-sulfonyl)-nicotinic acid may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and high throughput. The use of environmentally benign solvents and reagents is also a key consideration in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-(Propane-2-sulfonyl)-nicotinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Electrophilic aromatic substitution reactions can occur at the nicotinic acid core, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, sulfides, thiols, and various substituted nicotinic acid derivatives .
Scientific Research Applications
6-(Propane-2-sulfonyl)-nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-(Propane-2-sulfonyl)-nicotinic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can lead to the modulation of enzyme activity, inhibition of microbial growth, and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid Derivatives: Compounds such as 6-chloronicotinic acid and 6-methylnicotinic acid share a similar core structure but differ in their substituents.
Sulfonyl Compounds: Compounds like propane-2-sulfonyl fluoride and benzenesulfonyl chloride have similar sulfonyl groups but different core structures.
Uniqueness
6-(Propane-2-sulfonyl)-nicotinic acid is unique due to the combination of the nicotinic acid core and the propane-2-sulfonyl group. This unique structure imparts distinct chemical properties and potential biological activities that are not observed in other similar compounds .
Properties
Molecular Formula |
C9H11NO4S |
|---|---|
Molecular Weight |
229.26 g/mol |
IUPAC Name |
6-propan-2-ylsulfonylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H11NO4S/c1-6(2)15(13,14)8-4-3-7(5-10-8)9(11)12/h3-6H,1-2H3,(H,11,12) |
InChI Key |
MOXGTQCAIAZNOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)C1=NC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


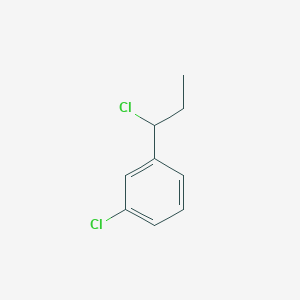

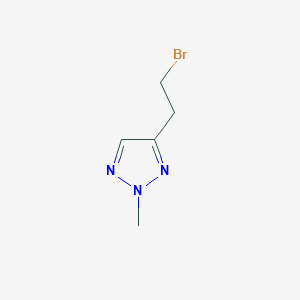
![2-[(4-Bromophenyl)methyl]-2-methylpyrrolidine](/img/structure/B13159669.png)

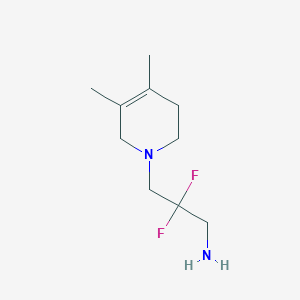
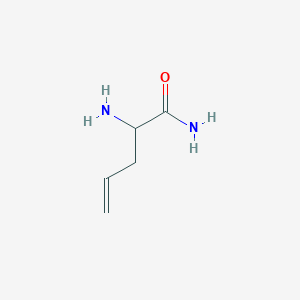
![Benzyl 3-[(chlorosulfonyl)methyl]-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13159714.png)
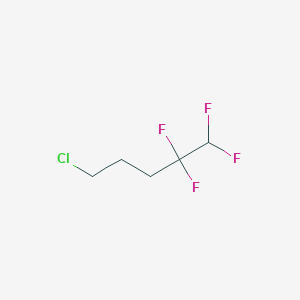
![9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B13159718.png)
